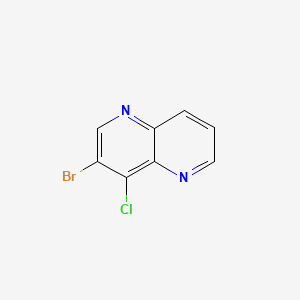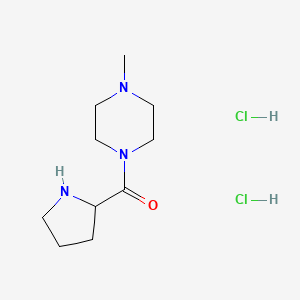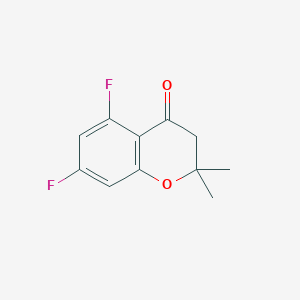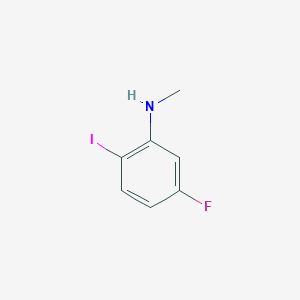![molecular formula C8H12Cl2N2O2 B13490268 2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride](/img/structure/B13490268.png)
2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride is a chemical compound that features a pyridine ring substituted with an aminomethyl group at the 6-position and an acetic acid group at the 3-position. This compound is often used in various chemical and biological research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride.
Formation of the Acetic Acid Group: The acetic acid group can be introduced through the reaction of pyridine derivatives with acetic anhydride or DMF.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives.
科学的研究の応用
2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Pyridylacetic acid: Similar structure but lacks the aminomethyl group.
2-Picolylamine: Contains an aminomethyl group but lacks the acetic acid group.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Similar in having a pyridine ring and acetic acid group but differ in the presence of an imidazo ring.
Uniqueness
2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride is unique due to the presence of both the aminomethyl and acetic acid groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds.
特性
分子式 |
C8H12Cl2N2O2 |
|---|---|
分子量 |
239.10 g/mol |
IUPAC名 |
2-[6-(aminomethyl)pyridin-3-yl]acetic acid;dihydrochloride |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-4-7-2-1-6(5-10-7)3-8(11)12;;/h1-2,5H,3-4,9H2,(H,11,12);2*1H |
InChIキー |
FOUSGFBYGDDAQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1CC(=O)O)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13490193.png)
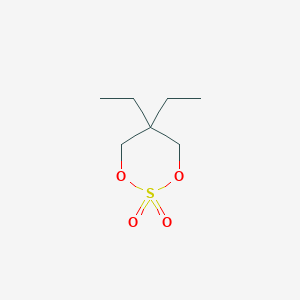
![tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate](/img/structure/B13490199.png)
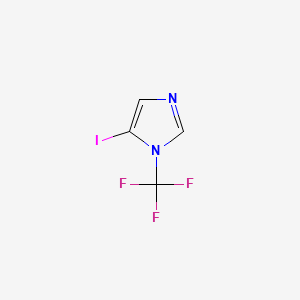

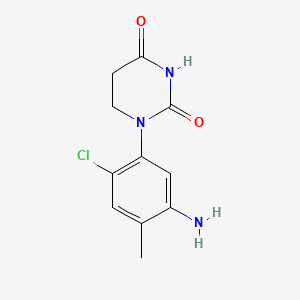
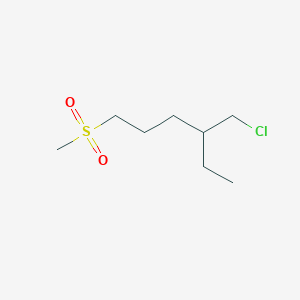
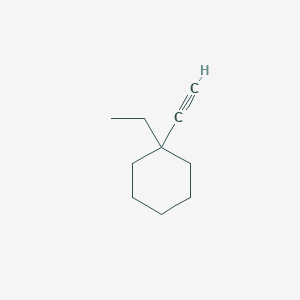
![Bicyclo[2.1.1]hexan-2-amine](/img/structure/B13490240.png)
